molecular formula C14H13N3O4S B14919988 N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-4-methoxy-benzamide

N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-4-methoxy-benzamide

Cat. No.: B14919988
M. Wt: 319.34 g/mol
InChI Key: CHNRGYGZFHEISG-UHFFFAOYSA-N
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Description

N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE is an organic compound with a complex structure that includes a furan ring, a hydrazine moiety, a carbothioyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE typically involves multiple steps. One common method starts with the preparation of 2-furylcarbonyl chloride, which is then reacted with hydrazine to form 2-(2-furylcarbonyl)hydrazine. This intermediate is further reacted with 4-methoxybenzoyl isothiocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of N1-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The hydrazine moiety can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE can be compared with other similar compounds, such as:

    N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-CHLOROBENZAMIDE: Similar structure but with a chloro group instead of a methoxy group.

    N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-NITROBENZAMIDE: Similar structure but with a nitro group instead of a methoxy group.

The uniqueness of N1-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

N-[(furan-2-carbonylamino)carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C14H13N3O4S/c1-20-10-6-4-9(5-7-10)12(18)15-14(22)17-16-13(19)11-3-2-8-21-11/h2-8H,1H3,(H,16,19)(H2,15,17,18,22)

InChI Key

CHNRGYGZFHEISG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CO2

Origin of Product

United States

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